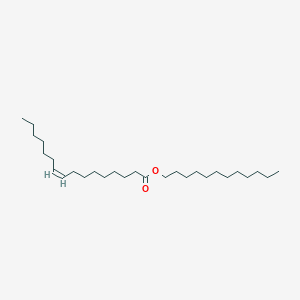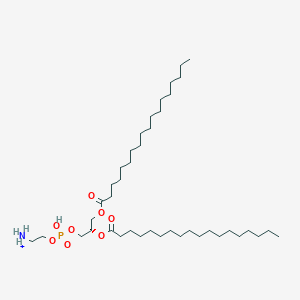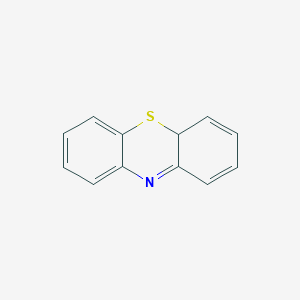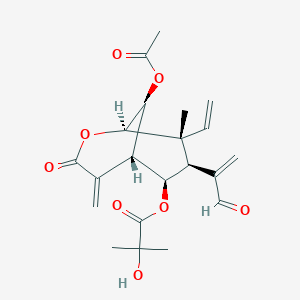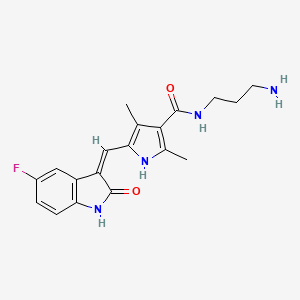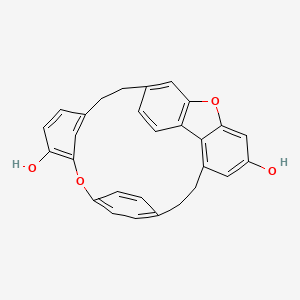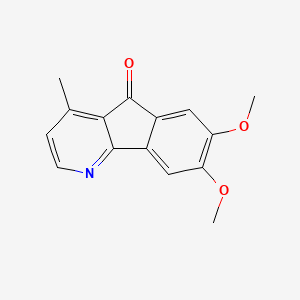
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one can be synthesized through a series of chemical reactions involving the condensation of specific precursors. The detailed synthetic route involves the use of various reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions to yield different reduced forms.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .
Aplicaciones Científicas De Investigación
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying anticholinergic alkaloids and their chemical properties.
Biology: this compound is studied for its potential effects on biological systems, particularly its anticholinergic activity.
Medicine: It has potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders.
Industry: This compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one exerts its effects by acting as an anticholinergic agent. It binds to and inhibits the activity of acetylcholine receptors, thereby reducing the effects of acetylcholine in the nervous system. This mechanism is particularly relevant in the context of Alzheimer’s disease, where excessive cholinergic activity is a contributing factor .
Comparación Con Compuestos Similares
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one can be compared with other anticholinergic alkaloids, such as atropine and scopolamine. While all these compounds share similar mechanisms of action, this compound is unique in its specific chemical structure and potential therapeutic applications .
List of Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
7,8-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO3/c1-8-4-5-16-14-9-6-11(18-2)12(19-3)7-10(9)15(17)13(8)14/h4-7H,1-3H3 |
Clave InChI |
RBIBQZUFRNYSOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)OC)OC |
Sinónimos |
polyfothine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


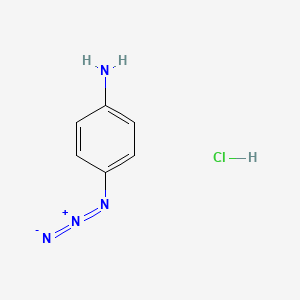
![(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene;hydrochloride](/img/structure/B1258683.png)
